(1-Butyl-1H-tetrazol-5-yl)acetic acid
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Overview
Description
(1-Butyl-1H-tetrazol-5-yl)acetic acid is a compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-tetrazol-5-yl)acetic acid typically involves the reaction of butylamine with sodium azide and triethyl orthoformate. This reaction is catalyzed by a Lewis acid such as zinc chloride or ytterbium triflate. The reaction proceeds under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis. This method allows for rapid and efficient conversion of nitriles to tetrazoles using sodium azide and a suitable catalyst. The use of microwave irradiation significantly reduces reaction times and improves yields .
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-1H-tetrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various Lewis acids such as zinc chloride and ytterbium triflate. Reactions are typically carried out under mild conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions include substituted tetrazoles, oxides, and reduced nitrogen-containing heterocycles .
Scientific Research Applications
(1-Butyl-1H-tetrazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Acts as a ligand in the formation of metal complexes, which are studied for their biological activities.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in medicinal chemistry.
Industry: Employed in the production of corrosion inhibitors and as a component in gas-generating compositions
Mechanism of Action
The mechanism of action of (1-Butyl-1H-tetrazol-5-yl)acetic acid involves its ability to act as a bioisostere for carboxylic acids. The tetrazole ring mimics the carboxylic acid functional group, allowing it to interact with biological targets similarly. This property makes it valuable in drug design, where it can enhance the stability and bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 1H-Tetrazole-1-acetic acid
- 1H-Tetrazole-5-acetic acid
- Ethyl tetrazole-5-carboxylate
- 2,3,5-Triphenyltetrazolium chloride
Uniqueness
(1-Butyl-1H-tetrazol-5-yl)acetic acid is unique due to its butyl substitution, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
64953-17-9 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(1-butyltetrazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-4-11-6(5-7(12)13)8-9-10-11/h2-5H2,1H3,(H,12,13) |
InChI Key |
WAQYHUKQQFYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)CC(=O)O |
Origin of Product |
United States |
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